1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride
Description
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride (C₇H₁₄Cl₂N₂OS; MW: 245.17 g/mol) is a crystalline, high-purity (≥95%) thiazole derivative with a unique hybrid structure featuring a 2-methylthiazole core linked to an amino alcohol backbone . Its dual functional groups—amine and hydroxyl—enhance its versatility in hydrogen bonding and coordination chemistry, making it a valuable intermediate in pharmaceutical and agrochemical research. The dihydrochloride salt form improves aqueous solubility, facilitating its use in biological assays and synthetic protocols. Applications span drug discovery (e.g., as a building block for hybrid multifunctional compounds) and agrochemical development (e.g., as a precursor for crop protection agents) .
Properties
IUPAC Name |
1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.2ClH/c1-4(10)7(8)6-3-11-5(2)9-6;;/h3-4,7,10H,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBKVAYCRIHHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C(C)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of thiourea and chloroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H14Cl2N2OS
- Molecular Weight : 245.17 g/mol
- CAS Number : 1909319-96-5
- Appearance : Typically appears as a white crystalline solid.
Antimicrobial Activity
Research indicates that thiazole derivatives, including 1-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride, exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives that showed effective activity against drug-resistant strains of bacteria and fungi. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus | |
| Other Thiazole Derivatives | Vancomycin-resistant Enterococcus faecium |
These findings suggest that this compound could be further explored as a scaffold for developing new antimicrobial agents.
Anticancer Research
The anticancer potential of thiazole compounds has been extensively studied. Specifically, this compound has shown promise in inhibiting cancer cell growth. In vitro studies demonstrated its selective activity against colorectal adenocarcinoma cells (Caco-2), indicating a structure-dependent response:
| Cell Line | Compound Concentration | Viability Reduction (%) | Reference |
|---|---|---|---|
| Caco-2 | 100 µM | 39.8 | |
| A549 | 100 µM | Not significant |
These results indicate that modifications on the thiazole ring can enhance anticancer activity, making it a candidate for further investigation in cancer therapeutics.
Biochemical Applications
The compound's biochemical applications are also noteworthy. Its role as a potential inhibitor of specific enzymes involved in cancer cell proliferation has been explored. For example, studies have identified thiazole derivatives as inhibitors of HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells:
| Thiazole Derivative | Target Enzyme | Inhibition Potency (µM) | Reference |
|---|---|---|---|
| 2-(3-Benzamidopropanamido)thiazole | HSET (KIFC1) | Micromolar range |
This underscores the compound's potential in drug discovery and development aimed at targeting specific cancer pathways.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized against related thiazole- and heterocycle-containing derivatives. Below is a detailed analysis:
Structural Analogues with Thiazole Moieties
Key Observations:
- Functional Group Influence : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to MTEP (lacking hydroxyl) and 1-(thiazol-4-yl)propan-1-amine . This property may improve binding specificity in drug-receptor interactions.
- Salt Form : The dihydrochloride salt in both the target compound and 1-(thiazol-4-yl)propan-1-amine increases solubility, whereas MTEP and Tolvaptan rely on neutral or lipophilic groups for membrane permeability .
- Biological Activity: MTEP’s ethynyl-piperidine linker enables CNS penetration for neuropharmacological applications, while the target compound’s amino alcohol is more suited for peripheral targets or prodrug synthesis .
Heterocyclic Analogues with Divergent Cores
Key Observations:
- Thiazole vs. Thiadiazole/Triazole: Thiazoles (6π-electron aromatic systems) exhibit distinct electronic profiles compared to 1,2,4-thiadiazoles (electron-deficient) or triazoles (hydrogen-bond acceptors). The target compound’s thiazole core offers a balance of stability and reactivity, while thiadiazoles (e.g., 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole) are more electrophilic, favoring nucleophilic substitution .
Pharmaceutical Relevance
- The target compound’s amino alcohol motif mirrors structural elements in beta-blockers (e.g., hydroxyl for receptor binding) and antifungals (e.g., triazole derivatives in ) .
Biological Activity
1-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-2-ol dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. The compound, characterized by its unique structural features, exhibits potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₁₂Cl₂N₂OS
- Molecular Weight : 245.17 g/mol
- CAS Number : 1909319-96-5
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has shown significant efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways such as the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion .
- Covalent Binding : The thiazole ring in the structure allows for covalent interactions with biological macromolecules, enhancing its potency as a therapeutic agent .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of thiazole derivatives, this compound demonstrated superior activity against multidrug-resistant strains of S. aureus compared to standard antibiotics like ciprofloxacin. The compound exhibited an MIC value significantly lower than those of conventional treatments, indicating its potential as a novel antimicrobial agent .
Case Study 2: Cancer Therapeutics
Another research effort focused on the anticancer potential of this compound in vitro against several cancer cell lines. The results indicated that it induced apoptosis through mitochondrial pathways and inhibited cell cycle progression at G2/M phase, suggesting its utility in developing new cancer therapies targeting specific signaling pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
